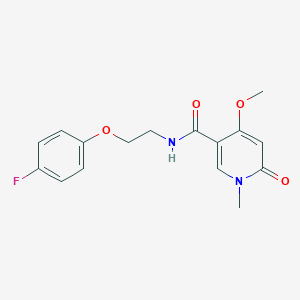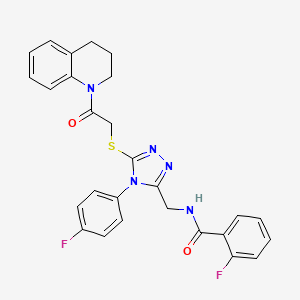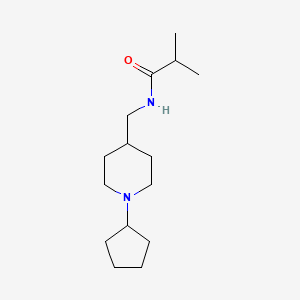
3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2248266-98-8 . It has a molecular weight of 639.35 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H17N3O.4C2HF3O2/c1-11-4-2-3-8 (9 (11)13)12-5-7 (10)6-12;43-2 (4,5)1 (6)7/h7-8H,2-6,10H2,1H3;4(H,6,7) .科学的研究の応用
Synthesis in Antibiotic Analogs
One application of compounds related to 3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one; 2,2,2-trifluoroacetic acid is in the synthesis of analogs for β-lactam antibiotics. Research shows that certain azetidinone derivatives are transformed into potent β-lactam cleavage products in the presence of trifluoroacetic acid (Brennan, Richardson, & Stoodley, 1983).
Photolysis and Antibacterial Activities
Trifluoroacetic anhydride, a related compound, is used to synthesize derivatives that exhibit antimicrobial and antifungal activities. The UV photolysis of these compounds can be a novel method for photogenerating acidity (Ivanov, Lyssenko, & Traven, 2020).
Development of Novel Antibacterial Agents
Research on fluoroquinolones, a class of antibacterial agents, has involved the use of 3-(3-Aminoazetidin-1-yl) analogs. These compounds, such as 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown potent antibacterial activities against various bacteria, including resistant strains (Kuramoto et al., 2003).
Use in α₁-Adrenoceptor Ligands
Compounds structurally related to 3-(3-Aminoazetidin-1-yl)-1-methylpiperidin-2-one have been synthesized for their potential as α₁-adrenoceptor ligands. These ligands have applications in neurological studies and drug development (Jørgensen et al., 2013).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, which have significant pharmacological potential, often involves the use of trifluoroacetic acid and related compounds. These synthetic processes aim to develop compounds with notable antibacterial and cytotoxic properties (Aggarwal et al., 2014).
Anticancer Research
Derivatives of azetidinone and related compounds have been explored for their anticancer properties. Research has shown that some of these compounds exhibit promising results against a variety of cancer cell lines (Holla, Poojary, Rao, & Shivananda, 2002).
Safety and Hazards
特性
IUPAC Name |
3-(3-aminoazetidin-1-yl)-1-methylpiperidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.4C2HF3O2/c1-11-4-2-3-8(9(11)13)12-5-7(10)6-12;4*3-2(4,5)1(6)7/h7-8H,2-6,10H2,1H3;4*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMLPNWRNFUTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)N2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F12N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)
![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)

![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)
![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)